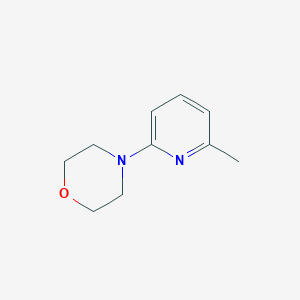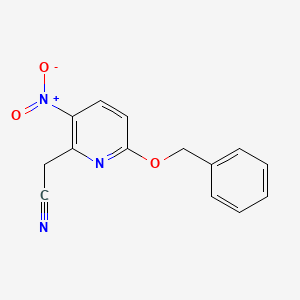
2-(6-(Benzyloxy)-3-nitropyridin-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-(Benzyloxy)-3-nitropyridin-2-yl)acetonitrile is an organic compound that features a benzyloxy group, a nitro group, and a nitrile group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Benzyloxy)-3-nitropyridin-2-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the nitration of 2-(benzyloxy)pyridine followed by the introduction of the acetonitrile group. The nitration reaction typically uses nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group at the desired position on the pyridine ring. The subsequent step involves the reaction of the nitrated intermediate with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-(Benzyloxy)-3-nitropyridin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Reduction of Nitro Group: 2-(6-(Benzyloxy)-3-aminopyridin-2-yl)acetonitrile.
Reduction of Nitrile Group: 2-(6-(Benzyloxy)-3-nitropyridin-2-yl)ethylamine.
Substitution of Benzyloxy Group: Various substituted pyridine derivatives.
Scientific Research Applications
2-(6-(Benzyloxy)-3-nitropyridin-2-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of 2-(6-(Benzyloxy)-3-nitropyridin-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)pyridine: Lacks the nitro and nitrile groups, making it less reactive in certain chemical reactions.
3-Nitropyridine: Lacks the benzyloxy and nitrile groups, limiting its applications in organic synthesis.
2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile:
Uniqueness
2-(6-(Benzyloxy)-3-nitropyridin-2-yl)acetonitrile is unique due to the presence of all three functional groups (benzyloxy, nitro, and nitrile) on the pyridine ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.
Properties
IUPAC Name |
2-(3-nitro-6-phenylmethoxypyridin-2-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c15-9-8-12-13(17(18)19)6-7-14(16-12)20-10-11-4-2-1-3-5-11/h1-7H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTHCIVCSUBYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=C(C=C2)[N+](=O)[O-])CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
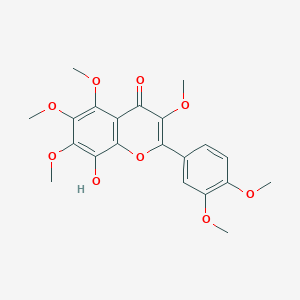
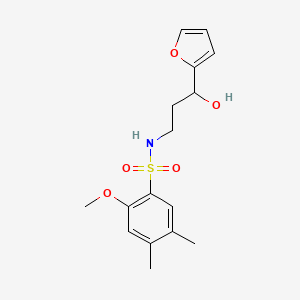
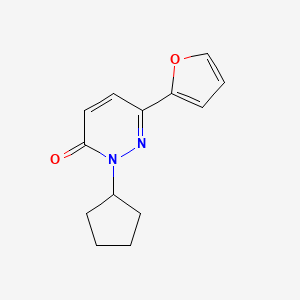
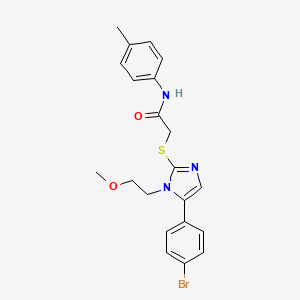
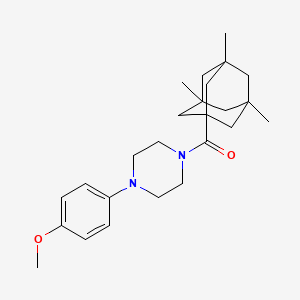
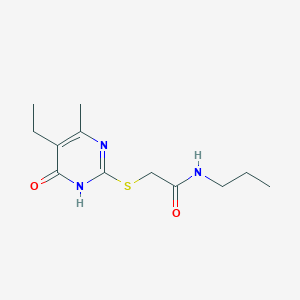
![Dimethyl({[1-(1,3-thiazol-2-YL)piperidin-4-YL]sulfamoyl})amine](/img/structure/B2831306.png)
![N-[(1S)-1-(1,3-Thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2831307.png)
![2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2831309.png)
![ethyl 1-(4-methylphenyl)-6-oxo-4-{[2-(trifluoromethyl)benzenesulfonyl]oxy}-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2831311.png)
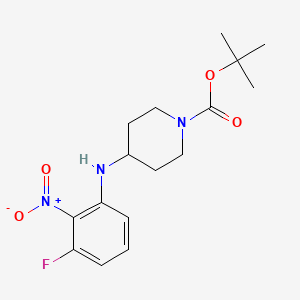
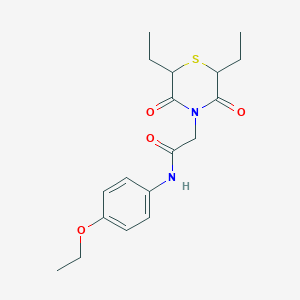
![N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2831315.png)
